2-Methoxy-5-(4-nitrophenoxy)benzoic acid
Description
2-Methoxy-5-(4-nitrophenoxy)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a 4-nitrophenoxy substituent at the 5-position. For example, 4-(3-nitrobenzyloxy)benzoic acid methyl ester (5a) was synthesized via a K₂CO₃-mediated reaction in DMF at 70°C, yielding 82% . Similarly, methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate was prepared for derivatization studies .
Applications may include pharmaceutical intermediates or materials science, given the utility of nitroaromatics in drug design and polymer chemistry.
Properties
CAS No. |
228401-44-3 |
|---|---|
Molecular Formula |
C14H11NO6 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
2-methoxy-5-(4-nitrophenoxy)benzoic acid |
InChI |
InChI=1S/C14H11NO6/c1-20-13-7-6-11(8-12(13)14(16)17)21-10-4-2-9(3-5-10)15(18)19/h2-8H,1H3,(H,16,17) |
InChI Key |
UHPIQIWWKDEWGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight.
Key Comparisons
Substituent Effects on Reactivity The 4-nitrophenoxy group in the target compound is more electron-withdrawing than the methylsulfonyl group in 2-Methoxy-5-(methylsulfonyl)benzoic acid , which may increase electrophilicity for nucleophilic attacks.
Synthetic Pathways Nitro-Substituted Derivatives: The synthesis of 4-(3-nitrobenzyloxy)benzoic acid methyl ester (82% yield) involved K₂CO₃ in DMF , a method adaptable for introducing nitrophenoxy groups. Methylsulfonyl Analogues: 2-Methoxy-5-(methylsulfonyl)benzoic acid derivatives were synthesized via LiAlH₄ reduction and subsequent sulfonation, achieving moderate yields (54% over two steps) .
Biological and Material Applications
- Methylsulfonyl Derivatives : Used in pharmaceuticals (e.g., tiapride impurity studies) , highlighting the role of sulfonyl groups in drug metabolism.
- Nitroaromatics : Nitro groups enhance binding affinity in enzyme inhibitors, as seen in 3-(3-chlorophenylcarbamoyl)-N-hydroxy-4-methoxybenzamide (13k), which showed 98.18% HPLC purity .
Thermal Stability
- 4-Methoxy-3-nitrobenzoic acid exhibits a high melting point (191–194°C), suggesting nitro and methoxy groups contribute to crystalline stability. The target compound may display similar thermal resilience.
Table 2: Research Findings on Analogues
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methoxy-5-(4-nitrophenoxy)benzoic acid, and what critical reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution or esterification followed by hydrolysis. For example, the nitrophenoxy group can be introduced via reaction of 2-methoxy-5-hydroxybenzoic acid with 4-nitrophenyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key parameters include solvent polarity, temperature control to minimize side reactions (e.g., nitro group reduction), and stoichiometric ratios to ensure complete substitution . Purification often employs recrystallization using ethanol/water mixtures or column chromatography with gradients of ethyl acetate and hexanes.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methoxy group (~δ 3.8–4.0 ppm in ¹H NMR) and aromatic protons (split patterns indicating substitution positions) are critical. The nitrophenoxy group’s deshielding effect shifts adjacent protons downfield.
- IR : Stretching vibrations for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹) confirm functional groups.
- MS : Molecular ion peaks (e.g., m/z 319 for [M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid) validate the structure .
Advanced Research Questions
Q. What strategies resolve discrepancies between crystallographic data and computational modeling predictions for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) in crystallography versus gas-phase computations. To address this:
- Perform in silico simulations (DFT or MD) incorporating solvent models (e.g., PCM for water) to mimic experimental conditions.
- Compare computed bond angles/distances with X-ray data, adjusting for crystal packing effects.
- Validate computational models using experimental spectroscopic data (e.g., NMR chemical shifts via gauge-including atomic orbital (GIAO) methods) .
Q. How does the electronic nature of the nitrophenoxy group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, activating the aromatic ring toward nucleophilic attack at specific positions. For example:
- In alkaline conditions, the carboxylic acid deprotonates, enhancing electron density at the para position relative to the methoxy group.
- Nitro’s electron-withdrawing effect stabilizes transition states in SNAr reactions, facilitating substitutions at ortho/para positions. Kinetic studies using Hammett plots can quantify substituent effects .
Q. What experimental approaches address gaps in ecological or toxicological data for this compound?
- Methodological Answer :
- Persistence Studies : Use OECD 301/302 biodegradation tests with activated sludge to assess mineralization rates.
- Bioaccumulation : Measure logP values (HPLC) and correlate with BCF (bioconcentration factor) models.
- Toxicity Screening : Perform in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna LC₅₀) to prioritize further in vivo testing .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions may arise from polymorphic forms or pH-dependent ionization of the carboxylic acid. Strategies include:
- Conducting solubility studies at controlled pH (e.g., buffered solutions) to isolate ionization effects.
- Using DSC/TGA to identify polymorphs and correlate with solubility profiles.
- Validating results via HPLC with standardized mobile phases (e.g., acetonitrile/water with 0.1% TFA) .
Comparative Structural Analysis
Q. How do structural analogs (e.g., methylsulfonyl vs. nitrophenoxy substituents) affect biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 2-Methoxy-5-(methylsulfonyl)benzoic acid) and compare bioactivity (e.g., enzyme inhibition assays).
- Computational Docking : Model interactions with target proteins (e.g., COX-2) to assess how electron-withdrawing groups (nitro vs. sulfonyl) influence binding affinity.
- Pharmacokinetics : Compare logP and pKa values to predict membrane permeability and bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
